molecular formula C5H6N6S B13322037 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13322037
M. Wt: 182.21 g/mol
InChI Key: WWDJGOCZHWYCLG-UHFFFAOYSA-N
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Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with triazole precursors. For instance, the reaction of 1,2,3-thiadiazole-4-carboxylic acid with hydrazine hydrate can yield the desired thiadiazole derivative, which is then reacted with triazole precursors under suitable conditions to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

    1,2,3-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness: This dual-ring structure enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)triazol-4-amine

InChI

InChI=1S/C5H6N6S/c6-5-2-11(9-8-5)1-4-3-12-10-7-4/h2-3H,1,6H2

InChI Key

WWDJGOCZHWYCLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC2=CSN=N2)N

Origin of Product

United States

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